N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 886129-18-6
VCID: VC5213008
InChI: InChI=1S/C14H23NO3S/c1-10-9-11(2)13(4)14(12(10)3)19(16,17)15-7-6-8-18-5/h9,15H,6-8H2,1-5H3
SMILES: CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCOC)C)C
Molecular Formula: C14H23NO3S
Molecular Weight: 285.4

N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide

CAS No.: 886129-18-6

Cat. No.: VC5213008

Molecular Formula: C14H23NO3S

Molecular Weight: 285.4

* For research use only. Not for human or veterinary use.

N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide - 886129-18-6

Specification

CAS No. 886129-18-6
Molecular Formula C14H23NO3S
Molecular Weight 285.4
IUPAC Name N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide
Standard InChI InChI=1S/C14H23NO3S/c1-10-9-11(2)13(4)14(12(10)3)19(16,17)15-7-6-8-18-5/h9,15H,6-8H2,1-5H3
Standard InChI Key GEUZJXMUDXAZBX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCOC)C)C

Introduction

N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative characterized by its unique chemical structure. Sulfonamides are a class of compounds widely studied for their diverse applications in medicinal chemistry, including antibacterial, anticancer, and enzymatic inhibition properties. The specific compound is notable for its tetramethylbenzene core and the attachment of a 3-methoxypropyl group via a sulfonamide linkage.

Synthesis and Preparation

The synthesis of N-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves:

  • Sulfonation Reaction: A tetramethylbenzene derivative reacts with a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfonyl chloride group.

  • Amination Step: The sulfonyl chloride intermediate is treated with 3-methoxypropylamine under controlled conditions to yield the desired sulfonamide.

This method ensures high yields and purity when optimized for solvent choice and reaction temperature.

Potential Biological Activity

While no direct studies on this compound were found, related sulfonamides exhibit:

  • Antibacterial Properties: By inhibiting folate biosynthesis in bacteria.

  • Anticancer Activity: Through apoptosis induction and metabolic pathway disruption.

  • Enzyme Inhibition: Particularly against carbonic anhydrase isoforms.

Analytical Data

The characterization of this compound can be performed using:

  • Spectroscopic Techniques:

    • Infrared (IR) spectroscopy to confirm the presence of sulfonamide (S=O stretch at ~1150 cm⁻¹).

    • Nuclear Magnetic Resonance (NMR) for structural elucidation.

  • Chromatographic Methods:

    • High-performance liquid chromatography (HPLC) for purity assessment.

  • Mass Spectrometry (MS):

    • To determine molecular weight and confirm the molecular formula.

Comparative Analysis

FeatureN-(3-methoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamideOther Sulfonamides
HydrophobicityHigh due to tetramethylbenzene coreModerate
PolarityModerate (due to methoxy group)Varies based on substituents
Biological Activity PotentialLikely enzyme inhibitionProven antibacterial/anticancer

Research Gaps and Future Directions

  • Biological Assays: Testing against bacterial strains or cancer cell lines to evaluate activity.

  • Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structure-Activity Relationship (SAR): Modifying substituents to optimize biological activity.

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